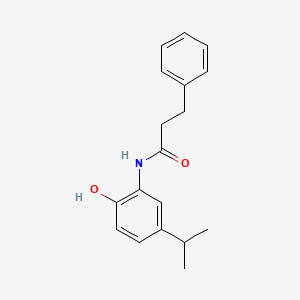
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained attention in the scientific community for its potential use as a performance-enhancing drug in sports. In
Mecanismo De Acción
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide works by activating the PPAR-delta receptor, which plays a key role in regulating lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and increased endurance. It also has anti-inflammatory effects and can improve insulin sensitivity.
Biochemical and physiological effects:
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity in animal studies. It has also been shown to increase endurance and improve exercise performance in both animal and human studies. However, its long-term effects on human health are still unknown, and more research is needed to fully understand its potential benefits and risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to improve energy metabolism and increase endurance in animal models. However, it also has limitations, including its potential for off-target effects and its unknown long-term effects on human health. Researchers must be cautious when using N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide in lab experiments and should follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It also has potential applications in sports, including improving endurance and reducing fatigue. However, more research is needed to fully understand its potential benefits and risks, and to develop safe and effective therapeutic strategies using N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide.
Métodos De Síntesis
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-isopropylphenol with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cardiovascular diseases and cancer. In addition, it has gained attention in the sports community for its potential use as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-10-17(20)16(12-15)19-18(21)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,20H,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMFCDFJRGYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

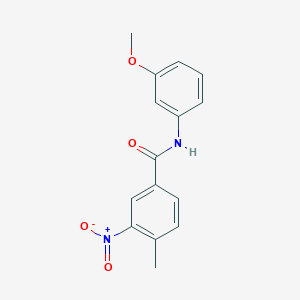
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)
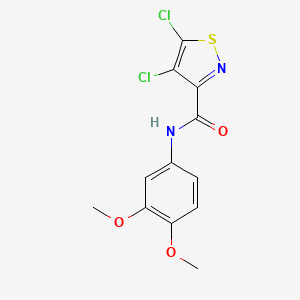


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
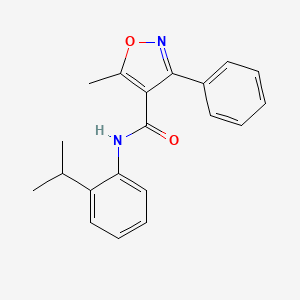
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
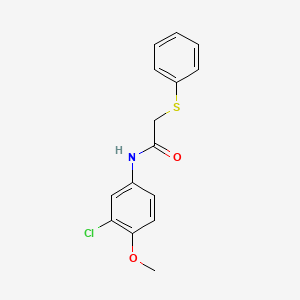
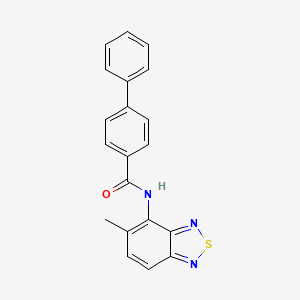
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)